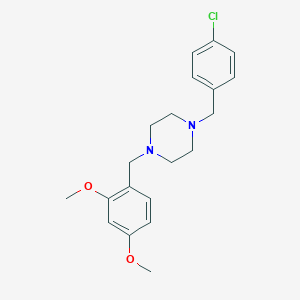![molecular formula C22H30N2O3 B442317 1-[(4-Methylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B442317.png)
1-[(4-Methylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a synthetic organic compound belonging to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a 4-methylbenzyl group and a 2,3,4-trimethoxybenzyl group
Méthodes De Préparation
The synthesis of 1-[(4-Methylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine, 4-methylbenzyl chloride, and 2,3,4-trimethoxybenzyl chloride.
Reaction Conditions: The piperazine is reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form 1-(4-Methylbenzyl)piperazine. This intermediate is then reacted with 2,3,4-trimethoxybenzyl chloride under similar conditions to yield the final product.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Common solvents used include dichloromethane, toluene, or ethanol.
Analyse Des Réactions Chimiques
1-[(4-Methylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogenated reagents can replace the methoxy groups, forming halogenated derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium, and halogenating agents like bromine or chlorine.
Applications De Recherche Scientifique
1-[(4-Methylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-[(4-Methylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
1-[(4-Methylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Methylbenzyl)piperazine and 1-(2,3,4-Trimethoxybenzyl)piperazine share structural similarities but differ in their substitution patterns.
Uniqueness: The presence of both 4-methylbenzyl and 2,3,4-trimethoxybenzyl groups in the same molecule imparts unique chemical and biological properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C22H30N2O3 |
|---|---|
Poids moléculaire |
370.5g/mol |
Nom IUPAC |
1-[(4-methylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H30N2O3/c1-17-5-7-18(8-6-17)15-23-11-13-24(14-12-23)16-19-9-10-20(25-2)22(27-4)21(19)26-3/h5-10H,11-16H2,1-4H3 |
Clé InChI |
DPOHWFPBVGREGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
SMILES canonique |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B442241.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B442253.png)
![3,3-dimethyl-10-propionyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442254.png)
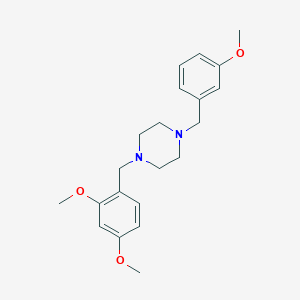
![1-[(4-Bromophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B442258.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B442260.png)
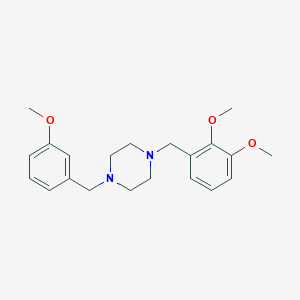
![1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B442264.png)
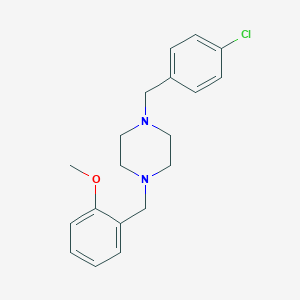
![Methyl4-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}phenylsulfide](/img/structure/B442266.png)
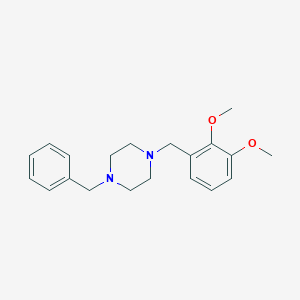
![10-hexanoyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442270.png)
![1-[(3-FLUOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE](/img/structure/B442271.png)
